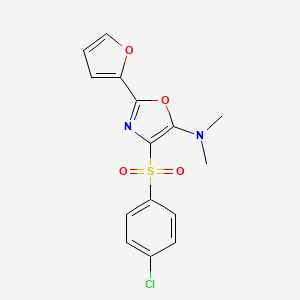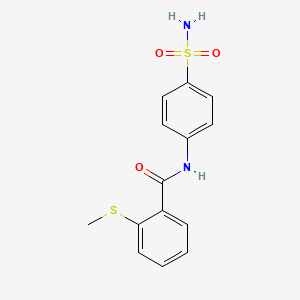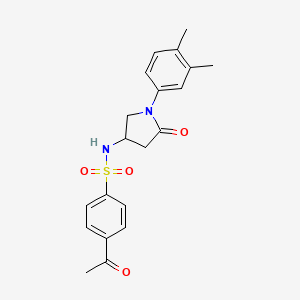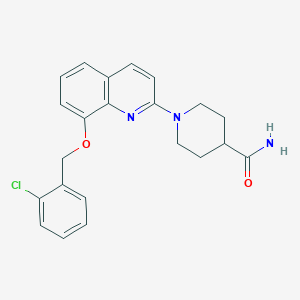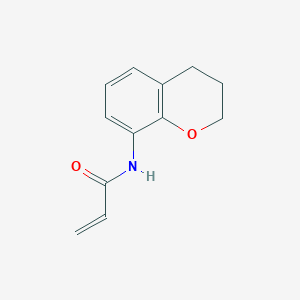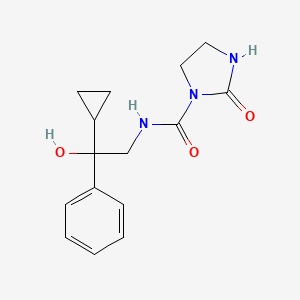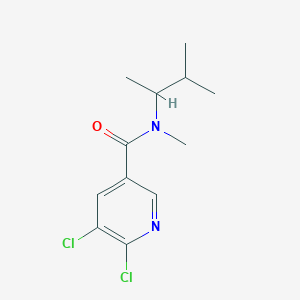
5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide is not directly discussed in the provided papers. However, the papers do discuss related pyridine carboxamide derivatives, which can provide insights into the chemical behavior and properties that might be expected from the compound . For instance, pyridine carboxamides are known to exhibit interesting hydrogen bonding patterns in both solid state and solution, which could be relevant to the compound's behavior .
Synthesis Analysis
The synthesis of related pyridine carboxamide compounds involves reactions between different amines and pyridine dicarbonyl dichlorides. For example, the synthesis of a pyridine-2,6-dicarboxamide derivative was achieved by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride . This suggests that a similar approach could potentially be used to synthesize this compound, by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is characterized by the presence of hydrogen bonding. X-ray crystallography and NMR spectroscopy have been used to demonstrate strong hydrogen bonding networks in these molecules . Additionally, the molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using density functional theory (DFT) methods, which are in good agreement with experimental data . These techniques could be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of pyridine carboxamide derivatives includes their ability to act as ligands in catalytic reactions. For instance, a pyridine-2,6-dicarboxamide derivative has been used as a catalyst in the transfer hydrogenation reaction of ketones . This indicates that the compound of interest may also have potential catalytic applications or participate in other chemical reactions due to the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamide derivatives can be influenced by their molecular structure and the presence of substituents. For example, the introduction of methyl groups in N,N'-dimethyl-2,6-pyridinedicarboxamide alters its extended structure significantly . The polymorphism observed in some derivatives also suggests that slight changes in the molecular conformation can lead to different physical properties . The physical and chemical properties of this compound would likely be influenced by its dichloro and alkyl substituents, which could affect its solubility, melting point, and other relevant properties.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride and various amine derivatives, have been prepared and shown to exhibit significant antimicrobial activity, comparable to reference antibiotics such as streptomycin and fusidic acid. This research suggests the potential of pyridine derivatives in developing new bactericidal and fungicidal agents (M. Al-Omar & A. Amr, 2010).
Advanced Material Synthesis
Novel polyamides containing the pyridyl moiety have been synthesized through direct polycondensation, showing high yield and inherent viscosities. These materials, characterized by FTIR spectroscopy and thermal analyses, highlight the versatility of pyridine derivatives in the development of polymers with potential applications in various industries, from electronics to coatings (K. Faghihi & Zohreh Mozaffari, 2008).
Anticancer and Anti-5-lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives, including a focus on their synthesis and evaluation for anticancer and anti-5-lipoxygenase activities, demonstrates the ongoing research into pyridine derivatives for potential therapeutic applications. This research contributes to the understanding of pyridine derivatives' role in developing new treatments for cancer and inflammatory diseases (A. Rahmouni et al., 2016).
Drug Delivery Systems
Research into the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates innovative approaches to drug delivery, particularly for hydrophobic compounds. This study highlights the potential for using pyridine derivatives in designing new drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents (J. Mattsson et al., 2010).
Synthesis of Complex Copper(II) Complexes
The synthesis of new pyridine carboxamide ligands and their complexation with copper(II) illustrates the role of pyridine derivatives in developing coordination compounds. These complexes, with potential applications ranging from catalysis to materials science, demonstrate the structural versatility and reactivity of pyridine-based ligands (S. Jain et al., 2004).
Propriétés
IUPAC Name |
5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)8(3)16(4)12(17)9-5-10(13)11(14)15-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLWCCGFTICKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(C)C(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)
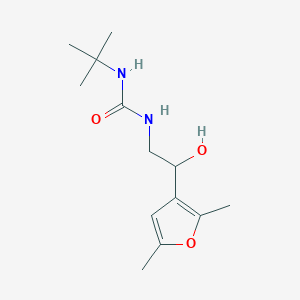
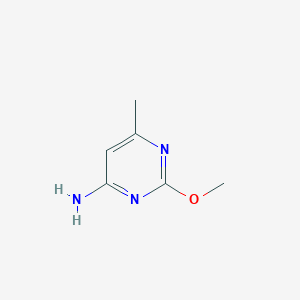
![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)
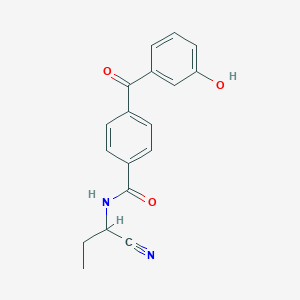
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
